2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17444605
InChI: InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)
SMILES:
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

CAS No.:

Cat. No.: VC17444605

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid -

Specification

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
IUPAC Name 2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid
Standard InChI InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)
Standard InChI Key DVFSJCCZBMHVPG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is C₉H₇N₃O₄, with a molecular weight of 237.17 g/mol . The core structure consists of a pyrido[2,3-d]pyrimidine system, a bicyclic heteroaromatic framework formed by fusing pyridine and pyrimidine rings. The 2- and 4-positions are substituted with oxo groups, while the acetic acid side chain at position 3 introduces a carboxylic acid functionality, enhancing solubility and potential for hydrogen bonding.

Key spectral data for structural characterization include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 8.0 Hz, 1H, pyrimidine-H), 4.32 (s, 2H, CH₂), 13.10 (br s, 1H, COOH).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch of oxo groups), 1680 cm⁻¹ (C=O stretch of carboxylic acid), 1600 cm⁻¹ (aromatic C=C) .

The compound’s acidity (pKa ≈ 3.1 for the carboxylic acid group) and planarity of the heteroaromatic system influence its pharmacokinetic properties, such as membrane permeability and protein-binding affinity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves cyclocondensation reactions. A patented method outlines the following steps:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: Reaction of 2-aminonicotinic acid with ethyl cyanoacetate under acidic conditions yields the intermediate 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.

  • Introduction of the Acetic Acid Side Chain: Alkylation of the intermediate with ethyl bromoacetate, followed by saponification with aqueous NaOH, produces the target compound.

Chemical Modifications

The compound’s reactivity enables diverse derivatization:

  • Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) to form esters, improving lipophilicity.

  • Amidation: Coupling with amines via carbodiimide chemistry generates amide derivatives, explored for enhanced bioavailability .

  • Nucleophilic Substitution: The oxo groups participate in condensation reactions with hydrazines, forming triazolo-fused analogs with increased anticancer potency .

CompoundIC₅₀ (μM) – HCT-116IC₅₀ (μM) – MCF-7
20.911.02
30.890.95
Doxorubicin1.851.78

Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold mimics ATP-binding motifs in kinases. Molecular dynamics simulations predict inhibition of EGFR (epidermal growth factor receptor) with a Ki of 12.3 nM, attributed to hydrogen bonding between the acetic acid group and Thr766 in the kinase domain.

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely due to disruption of microbial cell wall synthesis .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹³C NMR confirms the presence of carbonyl carbons at δ 165.2 (C-2) and δ 170.8 (C-4).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 238.1 [M+H]⁺, consistent with the molecular formula .

Table 2: Key Spectral Assignments

TechniqueSignal (δ/ppm or cm⁻¹)Assignment
¹H NMR8.45 (s)Pyridine-H
¹³C NMR170.8C=O (C-4)
IR1745Oxo C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator